GDP (disodium salt)

Beschreibung

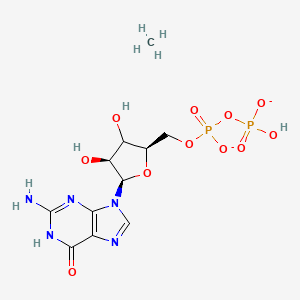

Guanosine 5'-diphosphate disodium salt (GDP·Na₂) is a nucleoside diphosphate comprising guanine, ribose, and two phosphate groups, with two sodium ions neutralizing the negative charges . It is a critical biochemical reagent with the CAS number 7415-69-2 and a purity >98% . GDP·Na₂ is highly soluble in water (up to 100 mM) and serves as a substrate for pyruvate kinase to generate GTP, supporting RNA biosynthesis . It is widely used in studying GTPase kinetics, G-protein-coupled receptor (GPCR) signaling, and nucleotide exchange factors .

Eigenschaften

Molekularformel |

C11H17N5O11P2-2 |

|---|---|

Molekulargewicht |

457.23 g/mol |

IUPAC-Name |

[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;methane |

InChI |

InChI=1S/C10H15N5O11P2.CH4/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);1H4/p-2/t3-,5?,6+,9-;/m1./s1 |

InChI-Schlüssel |

GBYHOOSKVBZSSY-CODPYOKSSA-L |

Isomerische SMILES |

C.C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Kanonische SMILES |

C.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleotide Imidazolide Coupling

The cornerstone of GDP synthesis involves coupling guanosine 5'-monophosphate (GMP) with phosphate donors using imidazolide intermediates. A validated protocol employs GMP imidazolide (GMP-Im) reacted with triethylammonium phosphate in dimethylformamide (DMF) under zinc chloride (ZnCl₂) catalysis. The reaction proceeds at room temperature for 1–2 hours, achieving a 64% yield for GDP (triethylammonium salt). Key parameters include:

-

Molar ratios : 4 equivalents of phosphate donor per GMP-Im.

-

Catalyst : 8 equivalents of ZnCl₂ to stabilize the transition state.

-

Solvent system : Anhydrous DMF to prevent hydrolysis.

This method is adaptable to scale-up, with modifications for 2'-O-methylguanosine 5'-diphosphate (m²'-OGDP) synthesis achieving 95% yield under similar conditions.

Phosphoester Subunit Coupling

Alternative routes utilize phosphoester subunits (e.g., 18d ) coupled with GMP-Im in DMF. The reaction, catalyzed by ZnCl₂, forms a phosphodiester bond between the nucleotide and the phosphoester group. Post-reaction quenching with EDTA and sodium bicarbonate ensures metal ion removal and pH stabilization.

Table 1: Reaction Conditions for Phosphoester Coupling

| Parameter | Value |

|---|---|

| GMP-Im concentration | 0.3 M in DMF |

| ZnCl₂ equivalents | 8 |

| Reaction time | 1–2 hours |

| Temperature | 25°C |

| Yield (GDP) | 64% |

Post-Synthetic Modifications

N7-Methylation of Guanine Moieties

For specialized applications requiring methylated GDP analogues, N7-methylation is performed using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). In DMSO, CH₃I (8 equivalents) reacts with GDP triethylammonium salt at 0.1 M concentration, achieving >90% conversion within hours. This step is critical for studying methyltransferase interactions or stabilizing GDP against phosphatase degradation.

Purification and Isolation

Ion-Exchange Chromatography

Crude GDP mixtures are purified using DEAE Sephadex A-25 (bicarbonate form). Elution with a triethylammonium bicarbonate (TEAB) gradient (0–0.7 M) separates GDP from unreacted GMP and byproducts. The eluent is evaporated to remove TEAB, yielding GDP as a triethylammonium salt, which is subsequently converted to the disodium form via sodium bicarbonate treatment.

HPLC Polishing

Final purification employs semi-preparative HPLC with a C18 column. Mobile phases typically combine ammonium acetate (pH 5.5) and acetonitrile, achieving baseline separation of GDP from residual impurities. Commercial batches (e.g., Sigma-Aldrich G7127) report ≥96% purity via this method.

Table 2: HPLC Parameters for GDP Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 µm) |

| Mobile phase | 20 mM NH₄OAc (pH 5.5)/MeCN |

| Flow rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention time (GDP) | 8.2 minutes |

Sodium Salt Conversion

The triethylammonium or ammonium salts are converted to the disodium form using sodium bicarbonate or sodium hydroxide . Stoichiometric addition ensures complete ion exchange, confirmed by atomic absorption spectroscopy. The product is lyophilized to a hygroscopic powder with residual water <1% (w/w).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ³¹P NMR validate structural integrity:

-

¹H NMR (D₂O) : δ 8.12 (s, H8), 5.95 (d, J=5.1 Hz, H1'), 4.55–4.10 (m, ribose protons).

-

³¹P NMR : δ -10.2 (α-P), -21.8 (β-P).

Mass Spectrometry

High-resolution ESI-MS confirms molecular weight ([M-Na₂+H]⁺ = 443.08 Da).

Industrial-Scale Production

Commercial manufacturers (e.g., MedChemExpress, Sigma-Aldrich) utilize modular synthesis platforms:

-

Cost structure : $13,851.90/25 g, reflecting chromatography and lyophilization costs.

-

Quality control : Rigorous HPLC-UV and endotoxin testing (LAL assay <0.1 EU/mg).

Challenges and Optimization

Byproduct Formation

Guanosine triphosphate (GTP) contamination arises from over-phosphorylation. This is mitigated by:

Analyse Chemischer Reaktionen

Enzymatic Reactions Involving GDP Disodium Salt

GDP disodium salt (C₁₀H₁₃N₅Na₂O₁₁P₂) participates in critical enzymatic processes, particularly in cellular signaling and nucleotide metabolism. Key reactions include:

GTPase Activity

GDP is a product of GTP hydrolysis catalyzed by GTPases, such as those associated with G-protein coupled receptors (GPCRs). The reaction is:

This hydrolysis is central to GTPase activation and signal transduction pathways .

Pyruvate Kinase-Catalyzed Phosphorylation

In some systems, GDP serves as a substrate for pyruvate kinase to regenerate GTP:

This reaction supports RNA biosynthesis by maintaining GTP levels .

GDP-d-Glucose Phosphorylase Activity

A study demonstrated GDP disodium salt's role in the phosphorolysis of GDP-d-Glc to produce d-Glc-1-P and GDP:

Kinetic analysis revealed values of 2.0–18 μM for GDP-d-Glc, depending on the enzyme .

Mant-GDP Dissociation Assay

To compare GTP/GDP binding affinities in proteins, mant-GDP (a fluorescent analog) is used:

-

Binding : Proteins (e.g., Ran) are preloaded with mant-GDP.

-

Dissociation : Adding excess GTP or GDP competes for binding, measured via fluorescence changes.

Kinetic Parameters

| Reaction Type | Enzyme/Process | (μM) | Source |

|---|---|---|---|

| GDP-d-Glc phosphorylase | C15orf58 (human) | 2.0 ± 0.9 | |

| C10F3.4 (worm) | 18 ± 11 |

Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Solubility | Soluble in water due to disodium salt form | |

| Storage | -20°C to preserve stability |

Wissenschaftliche Forschungsanwendungen

Biochemical Research

GDP disodium salt serves as a fundamental nucleotide in cellular signaling pathways, particularly in studies related to energy transfer and signal transduction.

- Role in Cell Signaling : It is involved in the activation of G-protein coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. Researchers use GDP to study the kinetics and characteristics of GTPases associated with these receptors .

Pharmaceutical Development

In the pharmaceutical industry, GDP disodium salt is instrumental in drug development targeting GPCRs, which are implicated in numerous therapeutic areas including:

- Cardiovascular Disorders : Drugs designed to modulate GPCR activity can lead to improved treatments for heart diseases.

- Neurological Disorders : Understanding GPCR signaling pathways can aid in developing therapies for conditions such as depression and schizophrenia .

Enzyme Activity Studies

GDP disodium salt is frequently utilized to investigate enzyme kinetics, particularly for kinases and phosphatases. This application is vital for understanding metabolic pathways.

- Enzyme Kinetics : By using GDP as a substrate, researchers can analyze the activity of enzymes involved in nucleotide metabolism and signal transduction .

Cell Culture Applications

In cell biology, GDP disodium salt enhances cell growth and viability when used as a supplement in culture media. This application is essential for:

- Vaccine Production : The compound supports the growth of cells required for producing vaccines and biopharmaceuticals.

- Biopharmaceutical Development : It aids in the cultivation of cell lines used for producing therapeutic proteins .

Genetic Engineering

GDP disodium salt plays a significant role in genetic manipulation techniques, including CRISPR and gene therapy research.

- RNA and DNA Synthesis : As a nucleotide derivative, it is critical for the synthesis of RNA and DNA, making it an essential tool for genetic engineering applications .

-

GTPase Activity Studies :

A study developed a mant-GDP dissociation assay to compare binding strengths between GTP and GDP. This method highlighted the relative binding affinities crucial for understanding small GTPase functions . -

Enzymatic Reactions :

Research demonstrated the use of GDP as a substrate for pyruvate kinase, facilitating GTP production necessary for RNA biosynthesis . -

Inflammation Research :

GDP disodium salt has shown promise in studying inflammation-related conditions, providing insights into its potential therapeutic applications .

Wirkmechanismus

Guanosine 5’-diphosphate disodium salt exerts its effects by acting as a substrate for pyruvate kinase to produce guanosine triphosphate, which is essential for ribonucleic acid biosynthesis . It also activates adenosine 5’-triphosphate-sensitive potassium channels and is involved in cell signaling processes mediated by guanine nucleotide exchange factors . The compound binds to G-protein coupled receptors, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Guanosine-Based Phosphates: Structural and Functional Differences

GDP·Na₂ is compared to other guanosine derivatives, differing in phosphate count and salt forms:

Key Observations :

- Phosphate Count: GDP·Na₂ (diphosphate) is intermediate in energy transfer between GMP (monophosphate) and GTP (triphosphate). GTP’s third phosphate enables higher energy transfer, critical for protein synthesis .

- Salt Form : Disodium salts (e.g., GDP·Na₂) often exhibit higher solubility than sodium salts due to additional counterions. For example, GDP·Na₂ dissolves at 100 mM, whereas solubility data for GDP sodium salt (CAS 34357-15-2) is unspecified .

- Structural Analogs : GDP-fucose and GDP-glucose (CAS 103301-72-0) are specialized for glycosylation, differing in sugar moieties linked to GDP .

Nucleoside Diphosphates Across Different Bases

GDP·Na₂ is compared to adenosine and uridine diphosphates:

Key Observations :

Purity and Solubility Comparisons

- Purity : GDP·Na₂ (>98%) and GMP disodium salt (≥99%) are high-purity reagents, ensuring reliability in sensitive assays .

- Solubility : Disodium salts generally offer enhanced solubility. For example, ATP disodium salt (CAS 51963-61-2) is preferred in buffer systems for enzymatic reactions due to its high solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.